2,2-Bis-(4-cyanatophenyl)propane

概要

説明

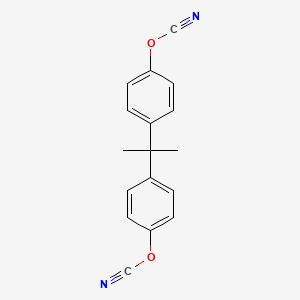

2,2-Bis-(4-cyanatophenyl)propane is a chemical compound with the molecular formula C17H14N2O2This compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of approximately 80°C .

準備方法

Synthetic Routes and Reaction Conditions

2,2-Bis-(4-cyanatophenyl)propane is synthesized through the reaction of bisphenol A with cyanogen bromide in the presence of a base. The reaction typically occurs in an organic solvent such as acetone or methyl ethyl ketone. The process involves the formation of cyanate esters from the hydroxyl groups of bisphenol A .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality for industrial applications .

化学反応の分析

Cyclotrimerization to Triazine Networks

BADCy undergoes thermal cyclotrimerization, forming a three-dimensional network of triazine rings (cyanurate structures). This reaction is central to its application in thermosetting resins:

-

Mechanism : Three cyanate groups react to form a six-membered triazine ring via a step-growth mechanism (Fig. 3 in ).

-

Conditions :

-

Kinetics : Gelation occurs when ~60% of cyanate groups convert to triazine, forming an insoluble network ( ).

Table 1: Thermal Decomposition of BADCy-Based Polymers ( )

| System | Decomposition Onset (°C) | Max Rate Temp (°C) | Residue at 800°C (%) |

|---|---|---|---|

| Anisotropic BP/B10 (2:1) | 385 | 425 | 45 |

| BP/B10 (1:1) | 375 | 415 | 38 |

| DGEBA/B10 (2:1) | 365 | 405 | 28 |

Anisotropic systems with rigid-rod structures exhibit superior thermal stability due to ordered molecular packing ( ).

Co-Reaction with Epoxy Resins

BADCy reacts with epoxy resins (e.g., DGEBA) to form hybrid networks with tailored properties:

-

Mechanism : Epoxy glycidyl groups react with cyanate esters via nucleophilic addition, forming oxazolidinone intermediates (Fig. 3 in ).

-

Catalysts : Dual catalysts (e.g., CoAt(III) + phenols) enhance curing efficiency. A 15% BPAF modifier reduces curing time to 3 hours at 200°C ( ).

-

Network Structure : Co-reaction produces a heterogeneous matrix with improved toughness compared to pure polycyanurates ( ).

Table 2: Curing Parameters for BADCy-BPAF Systems ( )

| BPAF/BACY Ratio (wt%) | Curing Time (hr) | Curing Temp (°C) | Catalyst (CoAt(III)) |

|---|---|---|---|

| 15/85 | 3 | 200 | 0.05% |

Substitution and Side Reactions

-

Hydrolysis : Cyanate groups hydrolyze to carbamates (-OCONH₂) in humid environments, reducing thermal stability. This is mitigated by hydrophobic modifiers ( ).

-

Nucleophilic Substitution : Amines or thiols displace cyanate groups, forming ureas or thiocyanates. These reactions are pH- and temperature-dependent ( ).

Thermal Degradation Pathways

BADCy-based polymers decompose via:

-

Random Chain Scission : Dominates at <400°C, releasing CO₂ and NH₃ ( ).

-

Aromatic Ring Oxidation : Above 450°C, leading to char formation ( ).

-

Activation Energy : Anisotropic systems show higher activation energies (e.g., 220 kJ/mol) due to stabilized structures ( ).

Catalyst Effects on Reactivity

Catalysts significantly influence reaction pathways:

-

Metal Acetylacetonates : Accelerate cyclotrimerization by coordinating to cyanate lone pairs ( ).

-

Phenolic Modifiers : Act as co-catalysts, donating protons to stabilize transition states ( ).

Structural Characterization

-

FT-IR : Disappearance of the OCN peak at ~2270 cm⁻¹ confirms cyanate conversion ( ).

-

NMR : Post-cure ¹³C-NMR shows triazine carbons at 170 ppm and aryl carbons at 120–150 ppm ( ).

Key Findings:

科学的研究の応用

High-Performance Polymers

BACY serves as a monomer in the production of high-performance thermosetting resins. These resins are characterized by their excellent thermal stability and mechanical properties. The polymerization process can be initiated by heat or radiation, leading to the formation of durable materials suitable for various applications.

Case Study : Research demonstrates that BACY can be cured with various hardeners to produce polymers with high glass transition temperatures and dimensional stability. For instance, a study involving BACY cured with epoxy resins showed significant improvements in thermal properties compared to standard epoxy systems .

Composite Materials

The incorporation of BACY into composite materials enhances their mechanical strength and thermal resistance. When combined with montmorillonite nanoclay, BACY-based composites exhibit improved thermal stability and reduced flammability.

Data Table: Properties of BACY-Based Composites

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Flammability Rating |

|---|---|---|---|

| BACY + Nanoclay | 300 | 50 | UL94 V-0 |

| Standard Epoxy | 250 | 40 | UL94 V-1 |

Electronic Components

BACY is utilized in the manufacture of electronic components due to its low dielectric constant and high thermal stability. It is particularly effective in applications where insulation materials must withstand elevated temperatures without degrading.

Case Study : In a study focused on dielectric properties, BACY-based materials demonstrated superior performance compared to traditional epoxy-based systems, making them ideal for use in high-frequency electronic applications .

Drug Delivery Systems

Emerging research indicates that BACY may be employed in the development of biocompatible materials for drug delivery systems. Its chemical structure allows for modifications that can enhance drug loading and release profiles.

作用機序

The primary mechanism of action for 2,2-Bis-(4-cyanatophenyl)propane involves the cyclotrimerization of cyanate esters to form triazine rings. This reaction is facilitated by the presence of catalysts and elevated temperatures. The resulting triazine-based polymers exhibit high thermal stability, low dielectric constant, and excellent mechanical properties .

類似化合物との比較

Similar Compounds

2,2-Bis-(4-cyanatophenyl)hexafluoropropane: A cyanate derivative of bisphenol AF.

1,1-Dichloro-2,2-(4-cyanatophenyl)ethylene: A cyanate derivative of bisphenol C.

2-(4’-Cyanatophenyl)-2-[4-(4’-cyanatophenyl)phenyl]propane: Another cyanate ester with similar properties

Uniqueness

2,2-Bis-(4-cyanatophenyl)propane is unique due to its ability to form highly crosslinked polymers with exceptional thermal and mechanical properties. Its versatility in various chemical reactions and applications in high-performance materials make it a valuable compound in both research and industry .

生物活性

2,2-Bis-(4-cyanatophenyl)propane, commonly known as bisphenol A dicyanate (BADCy), is a cyanate ester compound with the molecular formula C₁₇H₁₄N₂O₂. It is primarily utilized in the production of high-performance thermosetting plastics, particularly epoxy resins. This article explores the biological activity of BADCy, focusing on its interactions at the molecular level, potential health impacts, and applications in various fields.

- Molecular Weight : 278.31 g/mol

- Appearance : White crystalline solid

- Solubility : Slightly soluble in water; soluble in solvents like methyl ethyl ketone and acetone

- Melting Point : Approximately 80 °C

Biological Activity Overview

The biological activity of BADCy is primarily assessed through its interactions with various biological systems, including its potential endocrine-disrupting effects and reactivity with nucleophiles.

Endocrine Disruption Potential

Recent studies have indicated that BADCy may exhibit endocrine-disrupting properties similar to other bisphenol compounds. Research indicates that derivatives of bisphenol A can act as competitive inhibitors for estrogen receptors (ER), particularly ERβ. In specific assays, BADCy demonstrated partial agonistic activity towards ERβ, suggesting a potential for disrupting normal hormonal functions:

- ER Binding Affinity : BADCy showed a preference for binding to ERβ over ERα, indicating potential antagonistic effects at higher concentrations .

- Transcriptional Activity : In reporter gene assays using HeLa cells, BADCy elicited approximately 20% to 30% of the transcriptional activity induced by estradiol (E2), highlighting its partial agonistic nature .

Study 1: Competitive Binding Assays

A study examined the binding affinity of BADCy and its derivatives to estrogen receptors. The findings revealed that while BADCy binds to ERβ, it does not activate the receptor effectively. Instead, it appears to inhibit coactivator recruitment necessary for transcriptional activation . This suggests that BADCy may function as a weak antagonist in estrogen signaling pathways.

Study 2: Structure-Activity Relationship Analysis

Research into the structure-property relationships of cyanate esters, including BADCy, has shown that modifications in chemical structure can significantly impact biological activity. The study found that blending BADCy with other monomers can enhance its reactivity and potentially alter its biological interactions .

Toxicological Profile

BADCy has been classified as an irritant and environmental hazard. Its potential toxicity is a concern due to its structural similarities with other known endocrine disruptors. The following table summarizes key toxicological data:

| Parameter | Value/Description |

|---|---|

| Acute Toxicity | Irritant to skin and eyes |

| Environmental Impact | Potential aquatic toxicity |

| Endocrine Disruption | Partial agonist/antagonist for ERβ |

Applications in Research and Industry

BADCy is primarily used in the formulation of high-performance materials due to its excellent mechanical properties and thermal stability. Its applications include:

- High-performance Thermosetting Plastics : Utilized in aerospace and automotive industries for components requiring high strength and thermal resistance.

- Polymer Chemistry : Investigated for its reactivity in polymerization processes, contributing to advancements in material science.

特性

IUPAC Name |

[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZMUXQJTGRNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-66-1 | |

| Record name | Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60893753 | |

| Record name | 1,3-Bis(4-cyanophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1156-51-0, 25722-66-1 | |

| Record name | Bisphenol A dicyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(4-cyanophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenyl dicyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。